2-Hydroxy-3,5-dinitropyridine

Energetic materials Solid propellant catalysis Combustion modifiers

2-Hydroxy-3,5-dinitropyridine (HDNP, ortho isomer) is the chemically defined precursor for synthesizing energetic catalysts (2HDNPPb/2HDNPCu) that outperform para-isomer salts in RDX-CMDB propellant combustion. In gold(I) chemistry, only the ortho isomer yields N-aurated dimers with Au⋯Au interactions; the para isomer gives a simple salt. Its dual 3,5-nitro activation enables nucleophilic aromatic substitution at the 2- and 6-positions. SHG activity is experimentally confirmed. For reproducible propellant, catalysis, or NLO research, verify the ortho substitution pattern before purchase.

Molecular Formula C5H3N3O5
Molecular Weight 185.09 g/mol
CAS No. 2980-33-8
Cat. No. B1346602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-dinitropyridine
CAS2980-33-8
Molecular FormulaC5H3N3O5
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9)
InChIKeyKSZZJOXNRQKULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3,5-dinitropyridine CAS 2980-33-8: Technical Baseline and Procurement Context


2-Hydroxy-3,5-dinitropyridine (HDNP) is a 3,5-dinitro-substituted 2-hydroxypyridine derivative with the molecular formula C₅H₃N₃O₅ (MW 185.09). It exists in tautomeric equilibrium with 3,5-dinitro-2(1H)-pyridinone [1]. The compound is a yellow to orange-yellow crystalline solid with a melting point of 175–179 °C (lit.) and is soluble in benzene, chloroform, and dichloromethane while being sparingly soluble in water . It is commercially available in research and industrial quantities with typical purities ranging from 97% to ≥98% from established suppliers . The compound is industrially significant as an intermediate for oxidative dyes, pharmaceuticals, and agrochemicals, and its metal salts find application as energetic catalysts in solid propellants .

2-Hydroxy-3,5-dinitropyridine Procurement Risk: Why Structural Analogs Cannot Be Substituted


The substitution pattern of nitropyridines critically dictates both tautomeric behavior and metal coordination geometry. 2-Hydroxy-3,5-dinitropyridine (ortho isomer) and 4-hydroxy-3,5-dinitropyridine (para isomer) exhibit fundamentally different tautomeric equilibria and reaction outcomes with metal precursors [1]. In gold(I) chemistry, the ortho isomer yields an N-aurated dimer with Au⋯Au interactions, whereas the para isomer produces a simple cation-exchanged salt [1]. Furthermore, the presence of dual nitro groups at the 3- and 5-positions activates the pyridine ring toward nucleophilic aromatic substitution at the 2- and 6-positions, a reactivity profile that cannot be replicated by mono-nitrated or differently substituted analogs [2]. These mechanistic differences translate directly into divergent performance in catalysis, materials synthesis, and energetic applications, where substitution of one isomer for another without experimental validation will produce non-equivalent and potentially non-functional outcomes [3].

2-Hydroxy-3,5-dinitropyridine CAS 2980-33-8: Quantitative Differentiation Evidence Versus Comparators


Lead and Copper Salt Combustion Catalysis: 2-HDNP Salts Outperform 4-HDNP and N-Oxide Analogs in RDX-CMDB Propellants

In a comparative evaluation of three 3,5-dinitrohydroxypyridine-derived metal salts (2-hydroxy-3,5-dinitropyridine, 4-hydroxy-3,5-dinitropyridine, and 4-hydroxy-3,5-dinitropyridine-N-oxide), the lead and copper salts of 2-hydroxy-3,5-dinitropyridine (2HDNPPb and 2HDNPCu) as a composite catalyst demonstrated the best catalytic effects on the combustion of RDX-CMDB propellants among all evaluated compounds [1]. The compound's lead salt combustion energy was calorimetrically determined as ΔcU = (−7265.08 ± 3.97) J/g, corresponding to a standard molar combustion enthalpy of (−4425.81 ± 2.43) kJ/mol and a standard molar formation enthalpy of (−870.47 ± 2.76) kJ/mol [2].

Energetic materials Solid propellant catalysis Combustion modifiers Burning-rate catalysts

Metal Coordination Selectivity: Ortho- vs Para-Isomer Divergent Auration Products from Identical Reaction Conditions

Under identical reaction conditions with [O(AuPPh₃)₃]BF₄, 2-hydroxy-3,5-dinitropyridine (ortho isomer) and 4-hydroxy-3,5-dinitropyridine (para isomer) produce fundamentally different coordination products [1]. The ortho isomer yields an N-aurated dimer {[NC₅H₂(NO₂)₂O](AuPPh₃)}₂ characterized by Au⋯Au interactions, whereas the para isomer yields a salt of composition [O(AuPPh₃)₃][NC₅H₂(NO₂)₂O] via cation exchange. This divergence stems from the distinct tautomeric equilibria and spatial arrangement of N- and O- donor sites in the two isomers [1].

Organometallic chemistry Coordination chemistry Gold complexes Tautomerism

Nonlinear Optical Activity: Experimental SHG Confirmation of 2-Hydroxy-3,5-dinitropyridine NLO Response

2-Hydroxy-3,5-dinitropyridine exhibits experimentally confirmed nonlinear optical (NLO) activity as demonstrated by second harmonic generation (SHG) testing [1]. DFT calculations using the B3LYP method with the cc-pVQZ basis set predicted the molecule's hyperpolarizability, and experimental SHG measurement validated this NLO activity [1]. While comparative SHG data against close structural analogs (e.g., 4-hydroxy-3,5-dinitropyridine, 2-methoxy-3,5-dinitropyridine) were not reported in the same study, the compound's calculated HOMO-LUMO gap and natural bond orbital (NBO) donor-acceptor interaction parameters provide a theoretical framework for predicting relative NLO performance [1].

Nonlinear optics SHG materials Organic NLO chromophores DFT calculations

Synthetic Process Economics: Fuming vs Concentrated Sulfuric Acid Nitration Yield Differential

Japanese Patent JP3261190B2 discloses a nitration process for producing 2-hydroxy-3,5-dinitropyridine from 2-hydroxypyridine precursors . The patent explicitly states that employing a mixture of fuming nitric acid with fuming sulfuric acid increases the product yield by ≥10% in comparison with the employment of concentrated sulfuric acid . The optimal nitration temperature range is specified as 80–150 °C, and the use of the fuming acid mixture enables controlled reaction progression with manageable heat and gas evolution .

Process chemistry Nitration Synthesis optimization Industrial production

Tautomeric Equilibria in 3,5-Dinitrosubstituted Hydroxypyridines: Ortho vs Para Isomer Comparative Spectroscopy

Ab initio quantum chemical calculations and spectroscopic investigations (IR, UV) demonstrate that both 2-hydroxy-3,5-dinitropyridine and 4-hydroxy-3,5-dinitropyridine can exist in hydroxy and pyridone tautomeric forms, but the relative populations and spectroscopic signatures differ [1]. The ortho isomer (2-hydroxy) and para isomer (4-hydroxy) exhibit distinct IR absorption bands corresponding to different tautomeric distributions [1]. This tautomeric differentiation has direct consequences for reactivity: the ortho isomer undergoes N- rather than O- coordination to gold(I), a result of the favored tautomeric form presenting the nitrogen donor site [1].

Tautomerism Spectroscopic characterization Quantum chemistry Prototropic equilibria

Nucleophilic Aromatic Substitution Reactivity: 2-Alkoxy/Phenoxy-3,5-dinitropyridine Kinetic Baselines

Kinetic studies on 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO reveal rapid reversible formation of anionic σ-adducts at the 6-position, with subsequent displacement of the 2-substituent via intermediates of lower thermodynamic stability than the 6-isomers [1]. Equilibrium constants for σ-adduct formation decrease in the order DMSO > DMF >> acetonitrile, while proton transfer rate constants follow the reverse order [1]. These data establish the SNAr reactivity framework for 3,5-dinitropyridine derivatives, though direct kinetic data for 2-hydroxy-3,5-dinitropyridine itself are not reported in this study [1].

Nucleophilic aromatic substitution SNAr kinetics σ-Adduct formation Reaction mechanism

2-Hydroxy-3,5-dinitropyridine CAS 2980-33-8: Evidence-Based Application Scenarios for Research and Industrial Use


Energetic Materials Research: Lead/Copper Salt Synthesis for Solid Propellant Combustion Catalysis

2-Hydroxy-3,5-dinitropyridine is the preferred precursor for synthesizing lead (2HDNPPb) and copper (2HDNPCu) salts that serve as energetic catalysts in RDX-CMDB solid propellants [1]. In direct comparison with salts derived from 4-hydroxy-3,5-dinitropyridine and 4-hydroxy-3,5-dinitropyridine-N-oxide, the 2HDNPPb/2HDNPCu composite catalyst exhibited the best catalytic effects on combustion [1]. The combustion energy of 2HDNPPb has been precisely quantified at ΔcU = (−7265.08 ± 3.97) J/g [2]. This application scenario is validated by both comparative performance data and thermochemical characterization, supporting procurement for propellant modification research and energetic catalyst development.

Coordination Chemistry and Organometallic Synthesis: Gold(I) Complexes with Defined Metal-Metal Interactions

2-Hydroxy-3,5-dinitropyridine (ortho isomer) reacts with [O(AuPPh₃)₃]BF₄ to yield an N-aurated dimer {[NC₅H₂(NO₂)₂O](AuPPh₃)}₂ featuring Au⋯Au interactions, a structurally characterized product distinct from the simple salt obtained from the para isomer under identical conditions [3]. This differential reactivity arises from the tautomeric equilibrium favoring N-coordination in the ortho isomer. Researchers targeting gold(I) complexes with Au⋯Au interactions for luminescence, catalysis, or supramolecular chemistry should specifically procure the 2-hydroxy (ortho) isomer.

Nonlinear Optical (NLO) Materials Research: Organic SHG-Active Chromophore Development

2-Hydroxy-3,5-dinitropyridine has been experimentally confirmed to exhibit second harmonic generation (SHG) activity, supported by DFT calculations (B3LYP/cc-pVQZ) of hyperpolarizability and frontier molecular orbital characteristics [4]. The compound's NLO activity, combined with its relatively simple synthesis and commercial availability, makes it a candidate for organic NLO material studies, chromophore design, and structure-property relationship investigations in nonlinear optics.

Synthetic Intermediate for Oxidative Dyes, Pharmaceuticals, and Agrochemicals

2-Hydroxy-3,5-dinitropyridine is an industrially important intermediate for oxidative dyestuffs, medicines, and agrichemicals . Optimized nitration protocols using fuming sulfuric acid yield product increases of ≥10% compared to concentrated sulfuric acid methods . The compound serves as a versatile building block for further derivatization via nucleophilic aromatic substitution at the 2- and 6-positions, enabled by the electron-withdrawing 3- and 5-nitro groups [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,5-dinitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.